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1. Introduction and Analytical Target Profile (ATP) The Analytical Quality by Design (AQbD) approach
is a systematic method for developing robust analytical procedures, emphasized by regulatory bodies like the
FDA and EMA [1]. This application note details the development of a stability-indicating UPLC method for
quantifying alpelisib in bulk and tablet dosage forms. The ATP was defined as the development of a rapid,
precise, and robust UPLC method for the quantification of alpelisib that can also be applied to stability-

indicating studies [2].

2. Screening of Critical Method Parameters (CMPs) A screening design is first used to identify CMPs that

significantly influence the Critical Analytical Attributes (CAAs). Factors often investigated include:

¢ Mobile phase composition (organic phase ratio, buffer to organic solvent ratio)

e Chromatographic conditions (flow rate, column temperature, injection volume)

o Buffer properties (pH, molar strength) [1] [2] The CAAs typically monitored are retention time, tailing
factor, and peak resolution from potential degradants [2].

3. Optimization via Box-Behnken Design (BBD) Once CMPs are identified, a BBD is employed for
optimization. This response surface methodology efficiently explores the factor space and their interactions

with a minimal number of experimental runs [2] [3].

¢ Independent Variables (Factors): The cited study on alpelisib optimized three factors: Mobile
Phase Ratio (A), Flow Rate (B), and Column Temperature (C) [2].

¢ Dependent Variables (Responses): The key responses were Retention Time (R1) and Tailing Factor
(R2) [2].
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The table below outlines the optimized chromatographic conditions derived from the BBD study.

Parameter Optimized Condition

Column Waters BEH C18 (2.1 x 50 mm, 1.7 um)

Detection Wavelength 246 nm

Mobile Phase 0.1% Formic Acid Buffer (pH 3) : Acetonitrile (50:50, v/v)
Flow Rate 0.25 mL/min

Injection Volume 4 uL

Run Time 4 min

Retention Time of Alpelisib ~1.49 min [2]

4. Statistical Analysis and Model Validation The experimental data from the BBD runs are analyzed to

generate a statistical model.

¢ ANOVA and Regression Analysis: The Analysis of Variance (ANOVA) table is used to assess the
significance of each factor. A p-value less than 0.05 typically indicates a significant model term. Key
statistics like R?, adjusted R?, and predicted R? are evaluated to check the model's goodness of fit
and predictive ability [3].

¢ Establishing Design Space: A design space is defined as the multidimensional region where
variations in CMPs do not critically impact the CAAs, ensuring method robustness [2].

5. Final Method Validation The optimized method was validated as per ICH guidelines and demonstrated

satisfactory performance.

Validation Parameter Result
Linearity Range 10 - 50 pg/mL
Correlation Coefficient (R?) 0.9955
Accuracy (% Mean Recovery) 99.25%
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Validation Parameter Result
Inter-day Precision (% RSD) 0.3
Intra-day Precision (% RSD) 0.1[2]

The method was also proven to be stability-indicating by successfully resolving alpelisib from its
degradation products formed under forced degradation studies (acid, base, oxidative, thermal, and photolytic

stress) [2].

Detailed Experimental Protocol

Materials

e API & Tablet: Alpelisib reference standard (purity 98-100%); Pigray 150 mg tablets.
e Chemicals: UPLC-grade Acetonitrile and Water; Formic Acid; Sodium Hydroxide.

e Equipment: UPLC system with PDA detector (e.g., Waters Acquity), controlled by Empower 3.0 or
similar software.

Protocol Workflow The following diagram illustrates the overall experimental workflow, from screening to

the final validated method.
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Step-by-Step Procedures

1. Preparation of Solutions
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0.1% Formic Acid Buffer (pH 3): Transfer 1 mL of formic acid into a 1000 mL volumetric flask, add

UPLC-grade water to volume. Adjust pH to 3.0 using 0.1 N sodium hydroxide. Degas sonically and

filter through a 0.45 um PVDF filter.

¢ Mobile Phase: Combine the prepared 0.1% formic acid buffer and UPLC-grade acetonitrile in a 50:50
(v/v) ratio. Degas and filter.

¢ Diluent: Use a mixture of Acetonitrile and Water in an 80:20 (v/v) ratio.

e Standard Stock Solution (1 mg/mL): Accurately weigh and transfer 10 mg of alpelisib APl into a 10
mL volumetric flask. Dissolve and make up to volume with diluent.

¢ Standard Solution (0.03 mg/mL): Pipette 0.3 mL of the stock solution into a 10 mL volumetric flask
and dilute to volume with diluent.

e Sample Solution from Tablet: Weigh and powder 10 tablets. Transfer an amount of powder

equivalent to 10 mg of alpelisib to a 10 mL volumetric flask. Add about 5 mL of diluent, sonicate to

dissolve, and dilute to volume. Filter through a 0.45 um PVDF syringe filter. Further dilute 0.3 mL of

this filtrate to 10 mL with diluent [2].

2. Instrumental Execution

e Set the chromatographic conditions as per the optimized parameters listed in the table above.
¢ Inject the standard and sample solutions (4 pL) and record the chromatograms. The retention time for
alpelisib should be approximately 1.49 minutes [2].

3. Design and Analysis with Box-Behnken The structure of a three-factor Box-Behnken Design, as used in

this context, is visualized below. It shows how factors are varied to model quadratic relationships.

Box-Behnken Design
(3 Factors)

R
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e Experimental Design: Using statistical software, set up a BBD with the three factors (A, B, C), each
at low (-1) and high (+1) levels. This typically generates 17 experimental runs.

e Data Analysis: Input the recorded responses (retention time, tailing factor) for all runs into the
software. Perform multiple regression analysis to fit a quadratic model. Examine the ANOVA output to
identify significant model terms (p < 0.05) and check R2 values. Use contour plots and 3D surface
plots to visualize the relationship between factors and responses [2] [3].

Discussion and Conclusion

This AQbD-based protocol offers a more robust and systematic alternative to traditional univariate method
development. The Box-Behnken Design allowed for efficient optimization with fewer runs, and the resulting
UPLC method is rapid, sensitive, and stability-indicating. The high degree of accuracy and precision makes
it suitable for routine quality control analysis of alpelisib in pharmaceutical formulations and for supporting

further pharmacokinetic and clinical studies [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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